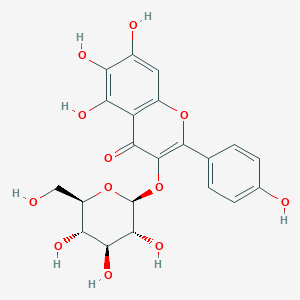

Scutellarein 3-O-glucoside

Vue d'ensemble

Description

Scutellarein is a flavone that can be found in Scutellaria lateriflora and other members of the genus Scutellaria, as well as the fern Asplenium belangeri . The scutellarin (Scutellarein-7-glucuronide) is transformed by hydrolysis into scutellarein .

Synthesis Analysis

The synthesis of Scutellarein involves several steps including acetylation, aldolization, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of Scutellarein is related to the hydroxylation pattern of its B-ring . The structure of Scutellarein is also influenced by the presence of a glucose molecule within the structures formed by anthocyanidin .Chemical Reactions Analysis

Scutellarein undergoes various chemical reactions. For instance, Scutellarein is transformed into Scutellarein 7-O-glucoside through the action of glucosyltransferases . The glucosidase genes play a crucial role in the hydrolysis of flavonoid glucosides .Physical And Chemical Properties Analysis

Scutellarein has a chemical formula of C15H10O6 . Its physical and chemical properties are influenced by factors such as the presence of a glucose molecule within the structures formed by anthocyanidin .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Scutellarein 3-O-glucoside (also known as 6-Hydroxykaempferol 3-O-β-D-glucoside), focusing on six unique applications:

Anticancer Properties

Scutellarein 3-O-glucoside has shown significant potential in cancer research. It induces apoptosis (programmed cell death) in cancer cells by activating extrinsic apoptotic pathways and downregulating cyclin proteins . This compound has been particularly effective against HepG2 liver cancer cells, making it a promising candidate for developing new anticancer therapies .

Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, by modulating signaling pathways like NF-κB and MAPK . These effects make it a potential therapeutic agent for treating inflammatory diseases, including arthritis and inflammatory bowel disease.

Antioxidant Activity

Scutellarein 3-O-glucoside is a potent antioxidant. It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase . This property is beneficial in preventing oxidative damage in cells, which is linked to aging and various chronic diseases.

Neuroprotective Effects

Research has shown that Scutellarein 3-O-glucoside can protect neurons from damage caused by oxidative stress and inflammation . It has been found to improve cognitive function and reduce neuronal apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Cardioprotective Benefits

This compound also offers cardioprotective benefits. It helps in reducing myocardial infarction (heart attack) size and improving heart function by modulating signaling pathways involved in cell survival and apoptosis . Its antioxidant and anti-inflammatory properties further contribute to its protective effects on the cardiovascular system.

Antimicrobial Activity

Scutellarein 3-O-glucoside has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi . It disrupts microbial cell membranes and inhibits biofilm formation, making it a potential natural alternative for treating infections and preventing microbial resistance.

Hepatoprotective Effects

The compound has shown hepatoprotective effects by reducing liver damage caused by toxins and oxidative stress . It enhances liver function and promotes the regeneration of liver cells, which could be beneficial in treating liver diseases such as hepatitis and cirrhosis.

Anti-obesity Potential

Scutellarein 3-O-glucoside has been studied for its potential in managing obesity. It inhibits adipogenesis (formation of fat cells) and promotes lipolysis (breakdown of fats) by regulating key enzymes and signaling pathways involved in fat metabolism . This makes it a promising compound for developing anti-obesity treatments.

Mécanisme D'action

Target of Action

Scutellarein 3-O-glucoside, also known as 6-Hydroxykaempferol 3-O-β-D-glucoside, primarily targets hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in regulating cellular responses to hypoxia and inflammation, respectively .

Mode of Action

The compound interacts with its targets by regulating their expression at both the transcriptome and protein levels . This interaction results in the modulation of various signaling pathways, including the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways . These pathways are involved in the apoptotic program and cytokine inhibition .

Biochemical Pathways

Scutellarein 3-O-glucoside affects several biochemical pathways. It inhibits the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway , which is involved in angiogenesis. It also regulates the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways , which are involved in inflammation and apoptosis.

Pharmacokinetics

Scutellarein 3-O-glucoside undergoes rapid and extensive biotransformation in vivo . After administration, it is absorbed rapidly, and its pharmacokinetic profile fits a two-compartment open model . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .

Result of Action

The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . It protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R), decreases apoptosis in human umbilical vein endothelial cells (HUVECs), and reverses the mRNA expression of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Scutellarein 3-O-glucoside. For instance, hypoxic conditions can enhance its protective effects against endothelial injury . More research is needed to fully understand how various environmental factors influence the compound’s action.

Safety and Hazards

Orientations Futures

The future directions for Scutellarein research could involve exploring its potential therapeutic uses. For instance, Scutellarein has shown promising results in protecting against neuronal injury in a rat cerebral ischemia model . Additionally, the large-scale production of Scutellarein 7-O-glucoside through the optimization of appropriate fermentation conditions could be a potential area of future research .

Propriétés

IUPAC Name |

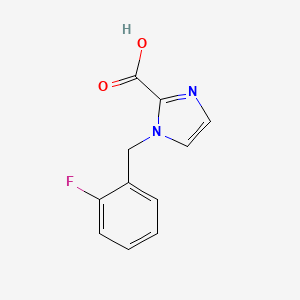

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGQKBUNSAYQA-CZTZGLBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304420 | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxykaempferol 3-O-beta-D-glucoside | |

CAS RN |

145134-61-8 | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145134-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)